![molecular formula C11H8Cl2O2 B1348664 [5-(3,4-Dichlorophenyl)furan-2-yl]methanol CAS No. 353509-28-1](/img/structure/B1348664.png)
[5-(3,4-Dichlorophenyl)furan-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(3,4-Dichlorophenyl)furan-2-yl]methanol, also known as 5-DCPM, is an organic compound that has recently been studied for its potential applications in scientific research. It is a phenyl-substituted furan derivative that is commonly used in organic synthesis. 5-DCPM has a wide range of applications in the field of biochemistry, including as a reagent in organic synthesis, as a fluorescent probe, and as a potential therapeutic agent.
科学的研究の応用
Sustainable Materials and Chemicals
Conversion of Plant Biomass to Furan Derivatives
Furan derivatives, like 5-Hydroxymethylfurfural (HMF), are pivotal in creating sustainable polymers, functional materials, and alternative fuels from plant biomass. These derivatives serve as building blocks for various chemicals, highlighting the potential application of [5-(3,4-Dichlorophenyl)furan-2-yl]methanol in developing new materials and chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Impact
Assessment of Organochlorine Compounds on Aquatic Environments
Research on chlorophenols, which are structurally related to the chlorophenyl group in this compound, indicates moderate toxicity to aquatic life, with specific compounds like 2,4-dichlorophenol exhibiting considerable toxicity. These studies emphasize the importance of evaluating the environmental impact of chlorinated compounds (Krijgsheld & Gen, 1986).
Alternative Fuels and Energy Sources
Methanol as an Alternative Fuel
Research on methanol and its derivatives, including its use as a fuel in internal combustion engines, underscores the relevance of furan derivatives in enhancing fuel properties and emissions. This aligns with the potential application of this compound in formulating new fuel additives or as a precursor in alternative fuel production (Cybulski, 1994).
作用機序
Target of Action
Similar compounds have shown antiproliferative activities against a variety of cancer cell lines . This suggests that the compound may interact with cellular targets that play a crucial role in cell proliferation and survival.
Mode of Action
It’s worth noting that compounds with similar structures have demonstrated the ability to modulate potency and toxicity through variations to the dichlorophenyl ring . This suggests that [5-(3,4-Dichlorophenyl)furan-2-yl]methanol may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given its potential antiproliferative activity, it’s plausible that the compound may influence pathways related to cell cycle regulation, apoptosis, or dna repair .
特性
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-5,14H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLBKWDGIJCOCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CO)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1348584.png)
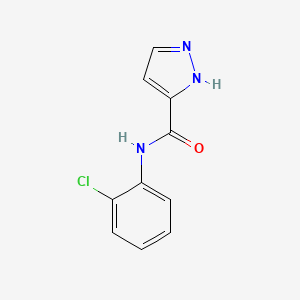
![(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1348593.png)

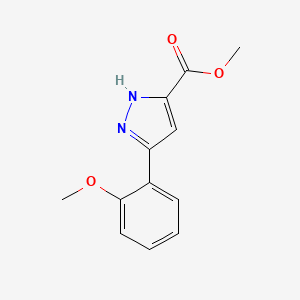
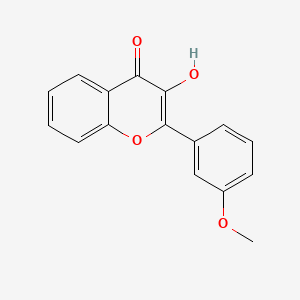
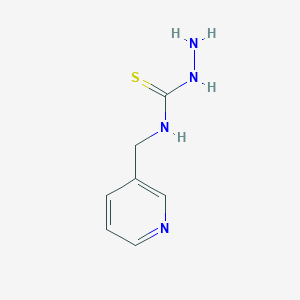

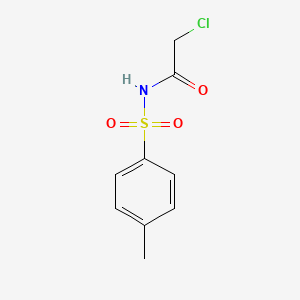

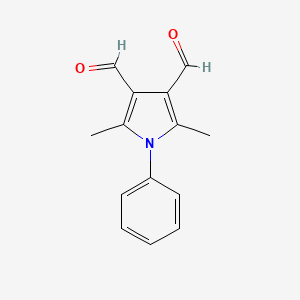

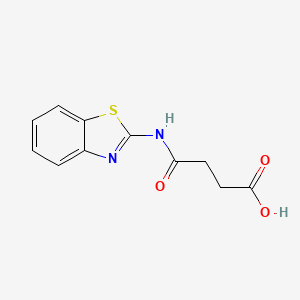
![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]imino}methyl)benzenol](/img/structure/B1348619.png)